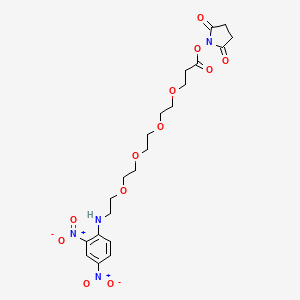

DNP-PEG4-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOCCBKQAMCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of DNP-PEG4-NHS ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of DNP-PEG4-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation and immunological research.

Core Structure of DNP-PEG4-NHS Ester

DNP-PEG4-NHS ester is a specialized chemical reagent meticulously designed with three distinct functional components:

-

DNP (2,4-Dinitrophenyl) Group: This moiety serves as a hapten, a small molecule that can elicit a strong and specific immune response when attached to a larger carrier molecule, such as a protein. It is readily recognized by anti-DNP antibodies, making it an invaluable tool for detection and purification in various immunoassays.[1][2]

-

PEG4 (Polyethylene Glycol) Spacer: A hydrophilic spacer consisting of four repeating ethylene glycol units. This PEG linker imparts several advantageous properties to the molecule. It significantly increases water solubility, reduces aggregation of the conjugated biomolecule, and provides a flexible, sterically accessible spacer arm that minimizes interference between the DNP group and the target molecule.[1][2][3]

-

NHS (N-hydroxysuccinimide) Ester: This is a highly reactive functional group that efficiently couples with primary amines (-NH₂) found on biomolecules, such as the N-terminus of proteins or the side chains of lysine residues. The reaction forms a stable and covalent amide bond, ensuring a permanent linkage.

The logical arrangement of these components allows for the straightforward labeling of amine-containing molecules with a DNP tag, facilitating their subsequent detection or capture.

Physicochemical and Quantitative Data

The key properties of DNP-PEG4-NHS ester are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 858126-78-0 | |

| Molecular Formula | C₂₁H₂₈N₄O₁₂ | |

| Molecular Weight | 528.47 g/mol | |

| Appearance | Yellow Solid | |

| Solubility | Soluble in DMSO, DMF | |

| Purity | Typically >95% | |

| Storage Conditions | -20°C, protect from light and moisture | |

| Reactive Group | N-hydroxysuccinimide Ester | |

| Reactive Toward | Primary Amines (-NH₂) |

Molecular Structure and Reaction Pathway Diagram

The following diagram illustrates the chemical structure of DNP-PEG4-NHS ester.

The diagram below illustrates the reaction pathway for labeling a biomolecule.

Experimental Protocols

Protocol for Labeling Proteins with DNP-PEG4-NHS Ester

This protocol provides a general procedure for conjugating DNP-PEG4-NHS ester to a protein. The optimal molar excess of the reagent and reaction time may need to be determined empirically for each specific protein.

A. Materials Required:

-

DNP-PEG4-NHS ester

-

Protein to be labeled

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0. (Avoid buffers containing primary amines like Tris or glycine).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the protein size.

B. Experimental Workflow:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.

-

-

Reagent Preparation (Prepare Immediately Before Use):

-

Allow the vial of DNP-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the DNP-PEG4-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

While gently vortexing the protein solution, add a calculated amount of the DNP-PEG4-NHS ester stock solution. A 10- to 20-fold molar excess of the ester over the protein is a common starting point.

-

Ensure the volume of organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted DNP-PEG4-NHS ester and the NHS byproduct by applying the reaction mixture to a desalting column.

-

Collect fractions and monitor the protein elution using absorbance at 280 nm. The DNP-labeled protein will have a characteristic yellow color.

-

Alternatively, purify the conjugate by dialyzing against a suitable buffer (e.g., PBS).

-

-

Storage:

-

Store the purified DNP-labeled protein at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.

-

Protocol for Indirect ELISA to Detect Anti-DNP Antibodies

This protocol outlines how a DNP-labeled protein (e.g., DNP-BSA, prepared as described above) can be used as a capture antigen in an ELISA to detect and quantify anti-DNP antibodies in a sample.

A. Materials Required:

-

DNP-labeled protein (e.g., DNP-BSA)

-

96-well high-binding ELISA plate

-

Coating Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.6.

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 1-5% BSA in PBST.

-

Sample containing anti-DNP antibodies (e.g., serum from an immunized animal).

-

Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP).

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution: 1 M H₂SO₄ or 1 N HCl.

-

Microplate reader.

B. Experimental Workflow:

-

Plate Coating:

-

Dilute the DNP-labeled protein to 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted DNP-protein to each well of the ELISA plate.

-

Incubate overnight at 4°C or for 2 hours at room temperature.

-

-

Washing and Blocking:

-

Aspirate the coating solution from the wells.

-

Wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Wash the plate 3 times with Wash Buffer.

-

Prepare serial dilutions of your samples (and standards, if applicable) in Blocking Buffer.

-

Add 100 µL of the diluted samples to the appropriate wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate 5 times with Wash Buffer.

-

Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection and Measurement:

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes of stopping the reaction. The absorbance is proportional to the amount of anti-DNP antibody in the sample.

-

References

- 1. A modified ELISA technique for anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

An In-Depth Technical Guide to DNP-PEG4-NHS Ester: Properties, Solubility, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, solubility, and common applications of DNP-PEG4-NHS ester, a versatile heterobifunctional crosslinker. The information herein is intended to support researchers in the effective use of this reagent for bioconjugation, immunoassays, and related applications.

Core Chemical Properties

DNP-PEG4-NHS ester is a molecule that incorporates a dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The DNP moiety serves as a hapten for antibody recognition, while the NHS ester provides a reactive group for covalent conjugation to primary amines on proteins and other biomolecules. The hydrophilic PEG4 spacer enhances water solubility and provides spatial separation between the conjugated molecules.

| Property | Value | Reference(s) |

| Chemical Name | 1-(2,4-Dinitrophenylamino)-3,6,9,12-tetraoxapentadecanoic acid succinimidyl ester | [1] |

| Synonyms | DNP-PEG4-NHS, dPEG®4-DNP, NHS-PEG4-DNP | [1] |

| CAS Number | 858126-78-0 | [1] |

| Molecular Formula | C21H28N4O12 | [1] |

| Molecular Weight | 528.47 g/mol | [1] |

| Appearance | Yellow to orange solid or oil | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Solubility Characteristics

The solubility of DNP-PEG4-NHS ester is a critical factor for its use in bioconjugation reactions, which are often performed in aqueous buffers. The PEG4 linker significantly improves its water solubility compared to linkers without a PEG spacer.

| Solvent | Solubility | Reference(s) |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Water | The PEG4 spacer enhances water solubility. |

Experimental Protocols

Protein/Antibody Conjugation with DNP-PEG4-NHS Ester

This protocol is a general guideline for the conjugation of DNP-PEG4-NHS ester to a protein or antibody containing primary amines (e.g., lysine residues). Optimization may be required for specific applications.

Materials:

-

Protein or antibody to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DNP-PEG4-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein or antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine will compete with the labeling reaction and should be avoided.

-

Prepare the DNP-PEG4-NHS Ester Solution: Immediately before use, dissolve the DNP-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

-

Reaction: Add a 10- to 20-fold molar excess of the DNP-PEG4-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted DNP-PEG4-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 360 nm (for the DNP group).

References

DNP as a Hapten in Immunological Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of DNP as a Hapten

Dinitrophenol (DNP) is a small organic molecule that serves as a classic model hapten in immunological research.[1] A hapten is a molecule that is not immunogenic on its own but can elicit a robust immune response when conjugated to a larger carrier molecule, typically a protein.[1][2] This unique property makes DNP an invaluable tool for studying the fundamental mechanisms of antibody production, B cell and T cell activation, and immunological memory.[3][4] Its use extends to various applications, from serving as a control in immunoassays to its incorporation in the development of vaccines and immunotherapies.

Chemical Properties and Mechanism of Action

DNP, chemically 2,4-Dinitrophenol, has the formula HOC₆H₃(NO₂)₂. It is a yellow, crystalline solid that can be readily conjugated to carrier proteins through reactive groups, most commonly the ε-amino group of lysine residues. The immunogenicity of the DNP-carrier conjugate is dependent on several factors, including the epitope density (the number of DNP molecules per carrier molecule).

The immune response to a DNP-carrier conjugate is a T-cell-dependent process. B cells with B cell receptors (BCRs) specific for DNP recognize and internalize the conjugate. Inside the B cell, the carrier protein is processed into peptides, which are then presented on MHC class II molecules to helper T cells. These activated T cells, in turn, provide signals that stimulate the DNP-specific B cells to proliferate, differentiate into plasma cells, and produce anti-DNP antibodies.

Quantitative Analysis of DNP-Specific Immune Responses

The immunogenicity of DNP-carrier conjugates can be quantified by measuring various parameters of the resulting immune response. Below are tables summarizing typical quantitative data obtained from immunological studies using DNP.

Table 1: Typical Antibody Titers Following DNP-KLH Immunization in Mice

| Time Point | Predominant Isotype | Titer Range (Reciprocal Dilution) | Notes |

| Day 0 (Pre-immune) | - | < 1:100 | Baseline antibody levels are typically negligible. |

| Day 14 (Post-primary immunization) | IgM, IgG | 1:500 - 1:5,000 | A primary response is characterized by the initial appearance of IgM, followed by IgG. |

| Day 28 (Post-primary immunization) | IgG | 1:10,000 - 1:100,000 | Peak antibody titers are often observed around this time. |

| Day 35 (Post-secondary immunization) | IgG | > 1:100,000 | A secondary (booster) immunization leads to a rapid and significantly higher IgG response, indicative of immunological memory. |

Table 2: Affinity of Monoclonal Anti-DNP Antibodies

| Antibody Type | Affinity Constant (Ka) (M-1) | Method of Determination |

| Murine Monoclonal (IgG) | 105 - 109 | Equilibrium Dialysis |

| Murine Monoclonal (IgE) | 107 - 1010 | Surface Plasmon Resonance |

| Rat Monoclonal (IgG) | 106 - 108 | Affinity Capillary Electrophoresis |

Experimental Protocols

Detailed methodologies are crucial for reproducible immunological studies. The following are key experimental protocols involving DNP as a hapten.

DNP-KLH Immunization Protocol for Mice

This protocol is designed to elicit a strong anti-DNP antibody response in mice.

Materials:

-

DNP-KLH (Dinitrophenyl-Keyhole Limpet Hemocyanin)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Phosphate Buffered Saline (PBS), sterile

-

Syringes and needles (23-25 gauge)

Procedure:

-

Antigen Preparation:

-

Reconstitute DNP-KLH in sterile PBS to a final concentration of 1 mg/mL.

-

For the primary immunization, prepare an emulsion by mixing equal volumes of the DNP-KLH solution and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of water.

-

For subsequent booster immunizations, prepare an emulsion with IFA instead of CFA.

-

-

Immunization Schedule:

-

Day 0 (Primary Immunization): Inject 100 µL of the DNP-KLH/CFA emulsion (containing 50 µg of DNP-KLH) intraperitoneally (i.p.) or subcutaneously (s.c.) into each mouse.

-

Day 14 (First Boost): Inject 100 µL of the DNP-KLH/IFA emulsion (containing 50 µg of DNP-KLH) i.p. or s.c.

-

Day 21 (Second Boost): Repeat the booster injection as on Day 14.

-

-

Serum Collection:

-

Collect blood samples via tail bleed or other appropriate methods at various time points (e.g., Day 0, 21, and 28) to monitor the antibody response.

-

Allow the blood to clot, centrifuge to separate the serum, and store the serum at -20°C or -80°C.

-

DNP-BSA ELISA for Antibody Titer Determination

This enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of anti-DNP antibodies in serum samples.

Materials:

-

DNP-BSA (Dinitrophenyl-Bovine Serum Albumin)

-

96-well ELISA plates

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Serum samples (diluted)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute DNP-BSA to 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the DNP-BSA solution to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Wash the plate three times with Wash Buffer.

-

Prepare serial dilutions of the serum samples in Blocking Buffer.

-

Add 100 µL of the diluted serum to the appropriate wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature until a color change is observed.

-

Add 50 µL of Stop Solution to each well to stop the reaction.

-

-

Data Analysis:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.

-

ELISpot Assay for DNP-Specific B Cells

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method for quantifying the number of DNP-specific antibody-secreting cells.

Materials:

-

ELISpot plates (e.g., PVDF-bottomed 96-well plates)

-

DNP-KLH or DNP-BSA for coating

-

Blocking Buffer

-

Single-cell suspension from spleen or lymph nodes

-

Cell culture medium

-

Biotinylated anti-mouse IgG/IgM detection antibody

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

-

Substrate for spot formation (e.g., AEC or BCIP/NBT)

-

ELISpot reader

Procedure:

-

Plate Preparation:

-

Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash thoroughly with sterile water.

-

Coat the wells with DNP-KLH or DNP-BSA (10-15 µg/mL in sterile PBS) and incubate overnight at 4°C.

-

-

Cell Incubation:

-

Wash the plate with sterile PBS and block with Blocking Buffer for 1-2 hours at room temperature.

-

Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice.

-

Wash the cells and resuspend in complete cell culture medium.

-

Add a defined number of cells (e.g., 1 x 10⁵ to 5 x 10⁵ cells) to each well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

-

Detection of Secreted Antibodies:

-

Wash the plate to remove the cells.

-

Add the biotinylated detection antibody (specific for the immunoglobulin isotype of interest) to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

-

Spot Development and Analysis:

-

Wash the plate thoroughly.

-

Add the substrate solution and incubate until distinct spots develop.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely.

-

Count the number of spots in each well using an ELISpot reader. Each spot represents a single DNP-specific antibody-secreting cell.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to DNP is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

B Cell Activation by DNP-Carrier Conjugate

Caption: B cell recognition of DNP and processing of the carrier protein for T cell help.

IgE-Mediated Mast Cell Degranulation by DNP Antigen

Caption: DNP-antigen cross-linking of IgE on mast cells leading to degranulation.

Experimental Workflow for Monoclonal Antibody Production

Caption: Workflow for generating DNP-specific monoclonal antibodies.

DNP in Drug and Vaccine Development

The principles learned from studying DNP as a hapten have significant implications for drug and vaccine development.

-

Understanding Drug Hypersensitivity: Many drugs are small molecules that can act as haptens, covalently binding to host proteins and inducing an immune response that leads to allergic reactions. Studying the mechanisms of DNP-induced immunity provides a framework for understanding and predicting the potential for drug-induced hypersensitivity.

-

Vaccine Development: The hapten-carrier principle is fundamental to the design of conjugate vaccines. For weakly immunogenic antigens, such as bacterial polysaccharides, covalent attachment to a carrier protein (analogous to DNP conjugation) dramatically enhances their immunogenicity and induces a protective T-cell dependent antibody response.

-

Cancer Immunotherapy: DNP has been explored as a component of autologous tumor vaccines. In this approach, a patient's own tumor cells are modified with DNP. The rationale is that the highly immunogenic DNP hapten will provoke a strong immune response that not only targets DNP but also breaks tolerance to otherwise weakly immunogenic tumor-associated antigens presented by the modified tumor cells. This can lead to the generation of a cytotoxic T-lymphocyte (CTL) response against unmodified tumor cells.

References

- 1. The measurement of relative antibody affinity by ELISA using thiocyanate elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNP-KLH Yields Changes in Leukocyte Populations and Immunoglobulin Isotype Use with Different Immunization Routes in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of monoclonal DNP-specific IgM and IgE murine antibodies on the efficacy of hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dinitrophenyl (DNP)-specific continuous B cell lines as a model system for studying B cell activation and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the PEG4 Spacer in DNP-PEG4-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the careful selection of linker chemistry is paramount to the efficacy and success of the final conjugate. The DNP-PEG4-NHS ester is a heterobifunctional linker that has gained prominence for its utility in a range of applications, from immunology and probe development to drug delivery.[1][2] This technical guide delves into the critical role of the discrete four-unit polyethylene glycol (PEG4) spacer within this molecule, providing a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its application in biological and experimental contexts.

Core Concepts: The Multifaceted Function of the PEG4 Spacer

The DNP-PEG4-NHS ester molecule is composed of three key functional domains: a dinitrophenyl (DNP) hapten, a four-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. While the DNP group serves as a highly immunogenic hapten for antibody recognition and the NHS ester provides a reactive handle for covalent attachment to primary amines, the PEG4 spacer is instrumental in optimizing the overall performance of the bioconjugate.[1][3]

The principal functions of the PEG4 spacer are:

-

Enhanced Hydrophilicity and Solubility: One of the most significant contributions of the PEG4 spacer is the impartation of hydrophilicity to the entire molecule.[4] Many small molecule drugs and haptens are hydrophobic, which can lead to aggregation and poor solubility in aqueous biological environments. The ethylene glycol repeats of the PEG chain are hydrophilic and can significantly improve the water solubility of the resulting bioconjugate, preventing aggregation and facilitating easier handling and formulation.

-

Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated biomolecule (e.g., a protein or antibody) and the DNP hapten. This separation is crucial for mitigating steric hindrance, ensuring that the biological activity of the protein is not compromised by the attached hapten and that the DNP moiety remains accessible for antibody binding.

-

Improved Pharmacokinetics: By increasing the hydrophilicity and providing a flexible linker, the PEG4 spacer can contribute to improved pharmacokinetic properties of the bioconjugate. The hydrophilic nature of PEG can create a hydration shell around the molecule, which can shield it from enzymatic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life.

-

Flexibility and Molecular Spacing: The PEG4 spacer offers a flexible chain that allows for optimal orientation of the DNP hapten for recognition by its corresponding antibody. This flexibility can be critical in various assay formats and for effective engagement with biological targets.

Quantitative Impact of PEGylation

While direct quantitative data for the DNP-PEG4-NHS ester is often embedded within specific experimental contexts, the general effects of PEGylation on bioconjugates are well-documented. The following tables summarize the expected impact of incorporating a PEG spacer on key physicochemical and biological properties.

Table 1: Impact of PEGylation on Bioconjugate Solubility

| Property | Observation | Implication |

| Aqueous Solubility | Increased solubility of hydrophobic molecules after conjugation with PEG linkers. For example, a hydrophobic drug's solubility can be significantly enhanced, allowing for formulation in aqueous buffers. | Prevents aggregation, improves formulation options, and enhances bioavailability. |

| Organic Solvent Requirement | Reduced need for organic co-solvents during the conjugation reaction and for the final product formulation. | Simplifies reaction conditions and improves the biocompatibility of the final product. |

Table 2: Influence of PEG Spacer Length on Biological Activity

| Parameter | Effect of PEG Spacer | Example |

| Receptor Binding Affinity | The length of the PEG spacer can modulate the binding affinity of a conjugated ligand to its receptor. | In a study on peptide conjugates, varying the PEG spacer length (from PEG2 to PEG6) resulted in measurable differences in receptor binding, highlighting the importance of optimal spacing. |

| In Vivo Biodistribution | The pharmacokinetic profile, including biodistribution and clearance, can be altered by the presence and length of the PEG spacer. | PEGylation generally leads to a longer circulation half-life and can influence tissue accumulation patterns. |

| Immunogenicity | The "shielding" effect of the PEG hydration layer can mask immunogenic epitopes on the conjugated molecule. | This can lead to a reduced immune response against the bioconjugate, which is particularly important for therapeutic applications. |

Experimental Protocols

The following section provides a detailed protocol for the conjugation of DNP-PEG4-NHS ester to a protein containing primary amines (e.g., lysine residues).

Protocol 1: Conjugation of DNP-PEG4-NHS Ester to a Protein

Materials:

-

DNP-PEG4-NHS ester

-

Protein to be labeled (e.g., Bovine Serum Albumin - BSA)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL.

-

If the protein solution contains primary amine-containing buffers (e.g., Tris), it must be dialyzed against the conjugation buffer before use.

-

-

DNP-PEG4-NHS Ester Stock Solution Preparation:

-

Allow the vial of DNP-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mg/mL stock solution of the DNP-PEG4-NHS ester in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. NHS esters are moisture-sensitive and should be used immediately after reconstitution.

-

-

Conjugation Reaction:

-

Calculate the required volume of the DNP-PEG4-NHS ester stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.

-

Slowly add the calculated volume of the DNP-PEG4-NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove the unreacted DNP-PEG4-NHS ester and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified DNP-labeled protein.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Determine the degree of labeling (DOL), which is the average number of DNP molecules per protein molecule, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP group).

-

Visualizing the Role and Application of DNP-PEG4-NHS Ester

Signaling Pathway in Mast Cell Activation

DNP-conjugated molecules are frequently used to study allergic responses and mast cell activation. The DNP hapten, when presented in a multivalent format, can cross-link IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells, initiating a signaling cascade that leads to degranulation.

Caption: Signaling pathway of mast cell degranulation initiated by DNP-conjugate cross-linking of IgE-FcεRI complexes.

Experimental Workflow for Protein Labeling and Purification

The following diagram illustrates a typical experimental workflow for the conjugation of DNP-PEG4-NHS ester to a protein and the subsequent purification and analysis of the resulting conjugate.

Caption: A step-by-step workflow for the labeling of a protein with DNP-PEG4-NHS ester.

Conclusion

The PEG4 spacer in DNP-PEG4-NHS ester is not merely a passive linker but an active contributor to the overall performance and efficacy of the resulting bioconjugate. Its ability to enhance solubility, reduce steric hindrance, and potentially improve pharmacokinetic properties makes it an invaluable tool for researchers and drug development professionals. By understanding the fundamental role of this discrete PEG spacer, scientists can better design and synthesize novel bioconjugates for a wide array of applications in diagnostics, immunoassays, and targeted therapeutics. The provided protocols and workflows offer a practical starting point for the successful implementation of DNP-PEG4-NHS ester in various research and development endeavors.

References

The Use of DNP-PEG4-NHS Ester as a FRET Quencher for Intrinsic Tryptophan Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to measure distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and for high-throughput screening in drug discovery. The process involves the non-radiative transfer of energy from an excited state donor fluorophore to a proximal ground state acceptor molecule, often a quencher. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers.

A significant advantage in protein studies is the use of intrinsic protein fluorescence, primarily from the amino acid tryptophan, as a FRET donor. This obviates the need for external labeling of the donor molecule, which can sometimes perturb the protein's structure and function. Tryptophan can be selectively excited at approximately 280 nm and exhibits a fluorescence emission maximum around 350 nm.[1][2][3]

This technical guide focuses on the application of DNP-PEG4-NHS ester as an effective FRET quencher for tryptophan. The 2,4-dinitrophenyl (DNP) group is a well-known quencher for tryptophan fluorescence.[1] The DNP-PEG4-NHS ester is an amine-reactive derivative of DNP, enabling its covalent attachment to proteins and other biomolecules. The polyethylene glycol (PEG) spacer enhances its water solubility, a crucial feature for biological applications. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.

Principle of FRET Quenching by DNP

The quenching of tryptophan fluorescence by the DNP moiety occurs through a FRET mechanism. The efficiency of this energy transfer is dependent on the spectral overlap between the emission spectrum of the donor (tryptophan) and the absorption spectrum of the acceptor (DNP). Tryptophan's fluorescence emission, peaking at approximately 350 nm, significantly overlaps with the absorbance spectrum of DNP, which has an absorption maximum around 360 nm in its neutral form.[1] This spectral overlap is a prerequisite for efficient FRET.

The energy transfer efficiency (E) is described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance, the distance at which the FRET efficiency is 50%. The Förster distance is a characteristic of the specific donor-acceptor pair and is dependent on several factors, including the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.

Quantitative Data

| Parameter | Tryptophan (Donor) | 2,4-Dinitrophenol (DNP) (Acceptor) |

| Excitation Maximum (λex) | ~280 nm | - |

| Emission Maximum (λem) | ~350 nm | Non-fluorescent (quencher) |

| Molar Extinction Coefficient (at λmax) | ~5,600 M⁻¹cm⁻¹ at 280 nm | ~16,000 M⁻¹cm⁻¹ at 360 nm |

| Quantum Yield (ΦD) | ~0.14 in aqueous solution | - |

| Absorption Maximum (λabs) | - | ~360 nm (neutral form) |

| Förster Distance (R₀) | Estimated to be in the range of 20-30 Å* | - |

*Note: An experimentally determined Förster distance for the DNP-tryptophan pair is not widely published. This estimation is based on the significant spectral overlap and the known quenching efficiency of DNP for tryptophan fluorescence.

Experimental Protocols

Protein Labeling with DNP-PEG4-NHS Ester

This protocol describes the general procedure for covalently labeling a protein with DNP-PEG4-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

-

DNP-PEG4-NHS ester

-

Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare DNP-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the DNP-PEG4-NHS ester in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

-

Labeling Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the DNP-PEG4-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted DNP-PEG4-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~360 nm (for DNP concentration).

FRET-Based Protein-Ligand Binding Assay

This protocol outlines a general FRET-based assay to study the interaction between a DNP-labeled protein and a ligand. The binding of the ligand is expected to induce a conformational change that alters the distance between an intrinsic tryptophan residue and the covalently attached DNP quencher, leading to a change in F

Caption: Workflow for labeling a protein with DNP-PEG4-NHS ester.

References

An In-depth Technical Guide to the Applications of DNP-PEG4-NHS Ester in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-PEG4-NHS ester is a versatile, amine-reactive labeling reagent with significant applications across biochemistry, immunology, and drug development. This heterobifunctional molecule comprises three key components: a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The DNP moiety serves as a highly immunogenic hapten, enabling the production and detection of specific anti-DNP antibodies. The hydrophilic PEG4 spacer enhances the water solubility of the molecule and its conjugates, mitigating aggregation and improving reaction efficiency in aqueous environments. The NHS ester provides a mechanism for covalent attachment to primary amines on biomolecules, forming stable amide bonds. This guide provides a comprehensive overview of the core applications of DNP-PEG4-NHS ester, detailed experimental protocols, and quantitative data to facilitate its effective use in research and development.

Core Concepts and Chemical Properties

DNP-PEG4-NHS ester is a valuable tool for the covalent labeling of proteins, peptides, and other biomolecules containing primary amines. Its utility stems from the unique combination of its constituent parts:

-

DNP Hapten: A small molecule that can elicit a strong immune response when conjugated to a larger carrier molecule, such as a protein.[1] This property is fundamental to its use in generating specific antibodies for immunoassays.

-

PEG4 Spacer: The polyethylene glycol linker improves the solubility and reduces the steric hindrance of the DNP tag, making it more accessible for antibody binding.[2][3]

-

NHS Ester: This functional group reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) in a pH-dependent manner to form a stable amide bond.[2][3]

The chemical structure of DNP-PEG4-NHS ester facilitates its use in a variety of biochemical applications, including its role as a building block for developing DNP probes for immunoassays and as a potential component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Key Applications in Biochemistry

The primary applications of DNP-PEG4-NHS ester revolve around its function as a hapten for antibody production and its subsequent use as a detection tag in various immunoassays.

Hapten-Carrier Conjugation for Antibody Production

A primary application of DNP-PEG4-NHS ester is the generation of anti-DNP antibodies. This is achieved by conjugating the DNP hapten to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting conjugate, when introduced into a host animal, elicits an immune response leading to the production of antibodies that specifically recognize the DNP moiety.

Immunoassays

Once anti-DNP antibodies are generated, DNP-PEG4-NHS ester can be used to label proteins of interest. These DNP-labeled proteins can then be detected in various immunoassay formats, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative assay where a DNP-labeled protein is detected by an enzyme-conjugated anti-DNP antibody.

-

Western Blotting: A technique for detecting specific proteins in a complex mixture, where a DNP-labeled protein is identified using a labeled anti-DNP antibody.

-

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Methods for localizing DNP-labeled proteins within tissues and cells, respectively.

Targeted Protein Degradation (PROTACs)

DNP-PEG4-NHS ester has been identified as a potential linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. In this context, the DNP moiety could potentially be used as a ligand for a novel E3 ligase or as a tool for studying the PROTAC mechanism.

Fluorescence Resonance Energy Transfer (FRET) Assays

The DNP group can act as a quencher for certain fluorophores, such as tryptophan. This property can be exploited to develop FRET-based assays for monitoring enzymatic activity, such as protease cleavage. In such an assay, a peptide substrate is labeled with a fluorophore and DNP-PEG4-NHS ester. Cleavage of the peptide by a protease separates the fluorophore and the DNP quencher, resulting in an increase in fluorescence.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of DNP-PEG4-NHS ester.

| Parameter | Value | Reference |

| Molecular Weight | 528.47 g/mol | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | -20°C, protected from light and moisture |

Table 1: Physicochemical Properties of DNP-PEG4-NHS Ester

| Parameter | Recommended Range | Reference |

| Molar Excess of DNP-PEG4-NHS Ester to Protein | 5 to 20-fold | |

| Reaction pH | 7.2 - 9.0 | |

| Reaction Time | 30 - 120 minutes at room temperature, or 2 hours on ice | |

| Quenching Reagent | Tris or glycine buffer |

Table 2: Recommended Reaction Conditions for Protein Labeling

| Parameter | Value | Reference |

| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 10 DNP molecules per antibody | |

| Anti-DNP Antibody Affinity (Kd) | Varies depending on the specific antibody and assay conditions. |

Table 3: Quantitative Parameters for DNP-Labeled Proteins and Antibodies

Experimental Protocols

Protocol for Hapten-Carrier Conjugation with KLH

This protocol describes the conjugation of DNP-PEG4-NHS ester to Keyhole Limpet Hemocyanin (KLH) for the purpose of immunization and antibody production.

Materials:

-

DNP-PEG4-NHS ester

-

Imject™ Mariculture Keyhole Limpet Hemocyanin (mcKLH)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2

-

Desalting columns

-

Protein concentration assay kit (e.g., BCA assay)

Procedure:

-

Prepare KLH Solution: Dissolve KLH in conjugation buffer to a final concentration of 10 mg/mL.

-

Prepare DNP-PEG4-NHS Ester Solution: Immediately before use, dissolve DNP-PEG4-NHS ester in DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Slowly add the DNP-PEG4-NHS ester solution to the KLH solution while gently vortexing. A 20-fold molar excess of the DNP-PEG4-NHS ester to KLH is recommended as a starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Remove the unreacted DNP-PEG4-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with phosphate-buffered saline (PBS), pH 7.4.

-

-

Characterization:

-

Determine the protein concentration of the DNP-KLH conjugate using a BCA assay.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 360 nm (the absorbance maximum for DNP).

-

Protocol for ELISA Detection of DNP-Labeled Protein

This protocol outlines a direct ELISA for the detection of a DNP-labeled protein using an anti-DNP antibody.

Materials:

-

DNP-labeled protein (antigen)

-

Anti-DNP antibody (primary antibody)

-

HRP-conjugated secondary antibody (specific for the primary antibody species)

-

Coating Buffer: 0.1 M sodium carbonate/bicarbonate, pH 9.6

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% BSA in PBST

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

96-well ELISA plates

Procedure:

-

Antigen Coating:

-

Dilute the DNP-labeled protein to 1-10 µg/mL in coating buffer.

-

Add 100 µL of the diluted antigen to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with wash buffer.

-

Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Dilute the anti-DNP antibody in blocking buffer to the recommended concentration.

-

Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Add 50 µL of stop solution to each well.

-

-

Data Acquisition:

-

Read the absorbance at 450 nm using a microplate reader.

-

Protocol for Western Blot Detection of DNP-Labeled Protein

This protocol describes the detection of a DNP-labeled protein following SDS-PAGE and transfer to a membrane.

Materials:

-

DNP-labeled protein sample

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Anti-DNP antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the DNP-labeled protein sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the anti-DNP antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using an appropriate imaging system.

-

Mandatory Visualizations

Workflow for Hapten-Carrier Conjugation and Antibody Production

Caption: Workflow for generating anti-DNP antibodies using DNP-PEG4-NHS ester.

Experimental Workflow for ELISA Detection

Caption: Step-by-step experimental workflow for a direct ELISA.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive DNP-PEG4-NHS ester | Ensure the reagent is stored properly and protected from moisture. Use freshly prepared solutions. |

| Interfering substances in the protein solution | Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling to remove interfering substances like Tris or glycine. | |

| Incorrect pH of the reaction buffer | Ensure the pH of the conjugation buffer is between 7.2 and 9.0 for optimal reaction with primary amines. | |

| High Background in ELISA | Insufficient blocking | Increase the concentration of the blocking agent or the blocking time. Consider using a different blocking agent. |

| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration that minimizes background while maintaining a strong signal. | |

| Inadequate washing | Increase the number of wash steps and ensure complete removal of the wash buffer between steps. | |

| No Signal in Western Blot | Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking. |

| Inactive antibody | Use a positive control to verify the activity of the primary and secondary antibodies. | |

| Low abundance of the target protein | Increase the amount of protein loaded onto the gel. |

Table 4: Troubleshooting Guide

Conclusion

DNP-PEG4-NHS ester is a powerful and versatile reagent for the labeling of biomolecules. Its unique combination of a highly immunogenic hapten, a solubility-enhancing PEG spacer, and an amine-reactive NHS ester makes it an invaluable tool for a wide range of applications in biochemistry, immunology, and drug discovery. By understanding its chemical properties and following optimized protocols, researchers can effectively utilize this reagent to generate specific antibodies, develop sensitive immunoassays, and explore novel therapeutic strategies.

References

DNP-PEG4-NHS Ester: A Technical Guide to Developing DNP Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DNP-PEG4-NHS ester, a critical reagent for the development of dinitrophenyl (DNP) probes. This document outlines its chemical and physical properties, detailed experimental protocols for conjugation, and the immunological signaling pathways it triggers, providing a vital resource for researchers in immunology, diagnostics, and drug delivery.

Introduction to DNP-PEG4-NHS Ester

DNP-PEG4-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation and immunological research.[1][2] It incorporates three key components:

-

A Dinitrophenyl (DNP) Group: This acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2][3] Anti-DNP antibodies can then specifically recognize and bind to this moiety.

-

A Tetra-Polyethylene Glycol (PEG4) Spacer: This hydrophilic spacer enhances the water solubility of the molecule and the resulting conjugate.[1] It also provides flexibility and reduces steric hindrance, improving the accessibility of the DNP group for antibody binding.

-

An N-Hydroxysuccinimide (NHS) Ester: This is a reactive group that efficiently forms stable amide bonds with primary amines (-NH2) on biomolecules, such as the lysine residues of proteins, in a process known as acylation.

This unique combination of features makes DNP-PEG4-NHS ester an invaluable tool for creating DNP-labeled probes for a variety of applications, including antibody-binding assays, diagnostics, imaging, and as a component in the development of antibody-drug conjugates (ADCs).

Properties of DNP-PEG4-NHS Ester

A thorough understanding of the chemical and physical properties of DNP-PEG4-NHS ester is crucial for its effective use in the laboratory.

Chemical and Physical Data

The following table summarizes the key quantitative data for DNP-PEG4-NHS ester, compiled from various sources.

| Property | Value | References |

| Chemical Formula | C₂₁H₂₈N₄O₁₂ | |

| Molecular Weight | ~528.47 g/mol | |

| CAS Number | 858126-78-0 | |

| Purity | ≥95% to 98% | |

| Appearance | Yellow solid or viscous liquid | |

| Solubility | Soluble in DMSO and DMF |

Storage and Handling

Proper storage and handling are critical to maintain the reactivity of the NHS ester.

| Condition | Recommendation | References |

| Storage Temperature | -20°C | |

| Light Exposure | Minimize light exposure | |

| Moisture | Store with desiccant; equilibrate to room temperature before opening to prevent condensation. NHS esters are moisture-sensitive and can hydrolyze. | |

| Stock Solution Stability | Prepare fresh in anhydrous DMSO or DMF. Unused reconstituted reagent should be discarded as the NHS-ester moiety readily hydrolyzes. |

Experimental Protocols

This section provides a detailed methodology for conjugating DNP-PEG4-NHS ester to proteins to create DNP probes. This protocol is a synthesis of best practices from multiple sources.

Materials

-

DNP-PEG4-NHS ester

-

Protein or other amine-containing molecule to be labeled

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 100 mM carbonate/bicarbonate buffer (pH 8.0-9.0) or 50 mM sodium borate buffer (pH 8.5). Amine-free buffers like PBS (pH 7.2-8.0) can also be used. Crucially, avoid buffers containing primary amines such as Tris or glycine.

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~7.4-8.0

-

Purification column (e.g., G25 desalting column)

Experimental Workflow Diagram

Caption: Experimental workflow for protein conjugation with DNP-PEG4-NHS ester.

Step-by-Step Conjugation Protocol

-

Prepare the Protein Solution:

-

Dissolve the protein to be labeled in the chosen Labeling Buffer at a concentration of 1-5 mg/mL.

-

If the protein is in a buffer containing primary amines, it must be dialyzed against the Labeling Buffer before proceeding.

-

-

Prepare the DNP-PEG4-NHS Ester Solution:

-

Equilibrate the vial of DNP-PEG4-NHS ester to room temperature before opening.

-

Immediately before use, dissolve the DNP-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of, for example, 2.5 mg/mL or 10 mM. Vortex until fully dissolved.

-

-

Conjugation Reaction:

-

While gently stirring, add the dissolved DNP-PEG4-NHS ester to the protein solution.

-

The molar excess of DNP-PEG4-NHS ester to protein should be between 5 to 20-fold. The optimal ratio may need to be determined empirically for each protein.

-

Ensure the volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.

-

-

Quench the Reaction:

-

(Optional but recommended) Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is hydrolyzed.

-

-

Purify the DNP-Conjugated Protein:

-

Remove unreacted DNP-PEG4-NHS ester and quenching reagents by passing the reaction mixture through a desalting column (e.g., G25).

-

Other purification methods like dialysis or ion-exchange chromatography can also be employed.

-

-

Characterize the Conjugate:

-

The degree of labeling (DOL), which is the average number of DNP molecules per protein, can be estimated using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP).

-

Signaling Pathway in Immunological Applications

DNP-PEG4-NHS ester itself does not have a signaling pathway. However, probes developed using this reagent are potent tools for studying and triggering the Fc epsilon RI (FcεRI) signaling pathway in mast cells and basophils, which is central to type I hypersensitivity and allergic reactions.

Mechanism of Action

-

A DNP-conjugated protein (antigen) is introduced.

-

Anti-DNP Immunoglobulin E (IgE) antibodies bind to the DNP haptens on the protein.

-

This antigen-IgE complex then crosslinks high-affinity FcεRI receptors on the surface of mast cells or basophils.

-

This cross-linking initiates a complex intracellular signaling cascade.

Fc Epsilon RI Signaling Pathway Diagram

Caption: The Fc epsilon RI signaling cascade initiated by DNP-antigen complexes.

Key Steps in the Signaling Cascade

-

Initiation: Cross-linking of FcεRI by the DNP-antigen-IgE complex leads to the activation of the tyrosine kinase Lyn.

-

Signal Amplification: Lyn phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of FcεRI. This recruits and activates another key kinase, Spleen Tyrosine Kinase (Syk).

-

Downstream Pathways: Activated Syk phosphorylates several adaptor proteins, including LAT (Linker for Activation of T-cells). This leads to the activation of multiple downstream pathways:

-

PLCγ Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). Both are crucial for degranulation and the release of histamine.

-

MAPK Pathway: Activation of pathways like Ras/Raf/MEK/ERK results in the transcription and production of various cytokines and chemokines, contributing to the inflammatory response.

-

Conclusion

DNP-PEG4-NHS ester is a versatile and powerful tool for the development of DNP probes. Its well-defined chemical properties, coupled with straightforward conjugation protocols, enable the reliable labeling of a wide range of biomolecules. The resulting DNP-labeled probes are indispensable for investigating the intricacies of the Fc epsilon RI signaling pathway and for developing novel diagnostic and therapeutic strategies targeting allergic and inflammatory responses. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize DNP-PEG4-NHS ester in their work.

References

Methodological & Application

Application Notes and Protocols for DNP-PEG4-NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the labeling of proteins with DNP-PEG4-NHS ester. It includes the chemical principles of the labeling reaction, a comprehensive experimental protocol, methods for determining the degree of labeling, and an example of a biological signaling pathway that can be investigated using DNP-labeled proteins.

Introduction

DNP-PEG4-NHS ester is a valuable reagent for the covalent modification of proteins. This heterobifunctional crosslinker contains a 2,4-dinitrophenyl (DNP) group and an N-hydroxysuccinimide (NHS) ester. The DNP moiety serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. The NHS ester is a reactive group that specifically targets primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate.[3][4]

The labeling of proteins with DNP is a widely used technique in immunology and cell biology. DNP-conjugated proteins are frequently employed as antigens to study immune responses, particularly in the context of allergies and mast cell activation.[5] The ability to introduce a well-defined hapten onto a protein of interest allows for the controlled investigation of antigen-antibody interactions and downstream signaling events.

Principle of the Reaction

The labeling reaction is based on the acylation of primary amines on the protein by the NHS ester of the DNP-PEG4 reagent. The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic. The NHS ester reacts with the amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

Quantitative Data Summary

The efficiency of the labeling reaction, or the Degree of Labeling (DOL), is a critical parameter to determine. It represents the average number of DNP molecules conjugated to a single protein molecule. The DOL can be influenced by several factors, including the molar ratio of the DNP reagent to the protein, the protein concentration, and the reaction time. The following table provides representative data for the labeling of a model protein, Bovine Serum Albumin (BSA), with DNP-PEG4-NHS ester under specific conditions.

| Protein | Protein Concentration (mg/mL) | Molar Ratio (DNP-PEG4-NHS : Protein) | Reaction Time (hours) | Degree of Labeling (DOL) |

| Bovine Serum Albumin (BSA) | 10 | 20:1 | 2 | ~15-25 |

| Bovine Serum Albumin (BSA) | 5 | 20:1 | 2 | ~10-20 |

| Bovine Serum Albumin (BSA) | 10 | 40:1 | 4 | ~30-40 |

| Immunoglobulin G (IgG) | 2 | 15:1 | 4 | ~5-10 |

Note: The DOL values are illustrative and can vary depending on the specific protein and experimental conditions. It is recommended to perform a titration experiment to determine the optimal molar ratio for your protein of interest.

Experimental Protocols

Materials

-

Protein of interest (free of amine-containing buffers like Tris)

-

DNP-PEG4-NHS ester

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Protocol 1: Labeling of Protein with DNP-PEG4-NHS Ester

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer prior to labeling.

-

-

DNP-PEG4-NHS Ester Solution Preparation:

-

Immediately before use, prepare a stock solution of DNP-PEG4-NHS ester in anhydrous DMF or DMSO. For example, dissolve 1 mg of the reagent in 100 µL of solvent. The NHS ester is moisture-sensitive, so it is crucial to use anhydrous solvent and prepare the solution fresh.

-

-

Labeling Reaction:

-

Calculate the required volume of the DNP-PEG4-NHS ester stock solution to achieve the desired molar excess. A starting point of a 10-20 fold molar excess of the DNP reagent over the protein is recommended.

-

Slowly add the calculated volume of the DNP-PEG4-NHS ester solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the DNP-Labeled Protein:

-

Remove the unreacted DNP-PEG4-NHS ester and other small molecules by size-exclusion chromatography.

-

Equilibrate a Sephadex G-25 column with PBS, pH 7.4.

-

Apply the quenched reaction mixture to the column.

-

Collect the fractions containing the DNP-labeled protein, which will typically be the first colored fractions to elute.

-

Monitor the protein concentration in the fractions by measuring the absorbance at 280 nm.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically.

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (A280) and 360 nm (A360) using a quartz cuvette. The absorbance at 360 nm corresponds to the DNP group.

-

-

Calculations:

-

Molar concentration of DNP: [DNP] (M) = A_360 / ε_DNP where εDNP is the molar extinction coefficient of DNP at 360 nm (17,400 M-1cm-1).

-

Correction factor for DNP absorbance at 280 nm: The DNP group also absorbs light at 280 nm, which will interfere with the protein concentration measurement. A correction factor (CF) is needed. CF = ε_DNP_at_280 / ε_DNP_at_360 (This value may need to be determined empirically or obtained from the manufacturer of the DNP-PEG4-NHS ester). A typical correction factor for DNP is around 0.3.

-

Molar concentration of the protein: [Protein] (M) = (A_280 - (A_360 * CF)) / ε_protein where εprotein is the molar extinction coefficient of the protein at 280 nm.

-

Degree of Labeling (DOL): DOL = [DNP] / [Protein]

-

Visualizations

Experimental Workflow

Caption: Workflow for DNP-PEG4-NHS ester protein labeling.

Signaling Pathway: Mast Cell Activation via DNP-Protein Conjugate

DNP-labeled proteins can be used to study the signaling pathways involved in allergic responses. When a multivalent DNP-protein conjugate crosslinks IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells, it triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators.

Caption: DNP-protein induced mast cell activation signaling.

References

- 1. biotium.com [biotium.com]

- 2. DNP-PEG4-NHS ester | 858126-78-0 [chemicalbook.com]

- 3. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. setabiomedicals.com [setabiomedicals.com]

- 5. lifetechindia.com [lifetechindia.com]

Step-by-Step Guide to Antibody Conjugation with DNP-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed guide for the conjugation of antibodies with DNP-PEG4-NHS ester. This process is crucial for researchers and professionals in drug development who require labeled antibodies for various immunoassays and detection systems. DNP (2,4-Dinitrophenol) serves as a versatile hapten, and when conjugated to an antibody, it can be detected with high affinity by anti-DNP antibodies, offering a sensitive alternative to biotin-streptavidin systems.[1] The inclusion of a hydrophilic PEG4 linker improves the solubility of the resulting conjugate, minimizing aggregation.[2][3][4]

The N-hydroxysuccinimide (NHS) ester group on the DNP-PEG4 reagent readily reacts with primary amines (such as the side chain of lysine residues) on the antibody to form stable amide bonds.[2] This protocol outlines the necessary steps from antibody preparation and conjugation to purification and characterization of the final DNP-labeled antibody.

I. Introduction

Antibody conjugation is a fundamental technique in biomedical research and diagnostics. The covalent attachment of molecules such as haptens, fluorescent dyes, or enzymes to antibodies enables their detection and quantification in a variety of applications. DNP is a small organic molecule that elicits a strong immune response when conjugated to a larger carrier protein, making it an excellent hapten for immunological assays.

The DNP-PEG4-NHS ester is an amine-reactive labeling reagent. The NHS ester reacts with primary amines on the antibody, typically on lysine residues, under mild basic conditions (pH 8.0-9.0) to form a stable amide linkage. The PEG4 spacer enhances the water solubility of the DNP hapten and the final antibody conjugate, which is beneficial for maintaining the antibody's stability and preventing precipitation.

This guide provides a comprehensive protocol for the conjugation of DNP-PEG4-NHS ester to an antibody, followed by the purification of the conjugate and a method to determine the degree of labeling (DOL).

II. Materials

Reagents and Consumables:

-

Antibody to be conjugated (purified, in an amine-free buffer)

-

DNP-PEG4-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

-

Ultrafiltration Spin Columns (e.g., Amicon® Ultra, 30K MWCO)

-

UV-Vis Spectrophotometer

-

Microcentrifuge

-

Pipettes and tips

-

Reaction tubes

III. Experimental Protocols

A. Antibody Preparation

Before initiating the conjugation reaction, it is critical to ensure the antibody is in a suitable buffer. Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) will compete with the antibody for reaction with the NHS ester and must be removed.

-

If your antibody solution contains interfering substances, perform a buffer exchange into the Reaction Buffer (100 mM sodium bicarbonate, pH 8.5). This can be achieved using spin desalting columns or by dialysis.

-

Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.

-

Measure the absorbance of the antibody solution at 280 nm (A280) to confirm the concentration.

B. Preparation of DNP-PEG4-NHS Ester Stock Solution

The DNP-PEG4-NHS ester is moisture-sensitive and should be handled accordingly.

-

Allow the vial of DNP-PEG4-NHS ester to warm to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution by dissolving the required amount of DNP-PEG4-NHS ester in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution of DNP-PEG4-NHS ester (MW: 528.47 g/mol ), dissolve 0.53 mg in 100 µL of anhydrous DMSO.

-

Vortex briefly to ensure the ester is fully dissolved. This stock solution should be prepared fresh immediately before use.

C. Antibody Conjugation Reaction

The efficiency of the conjugation reaction is dependent on the molar ratio of DNP-PEG4-NHS ester to the antibody. A molar excess of the NHS ester is required to drive the reaction. The optimal ratio may need to be determined empirically for each antibody, but a starting point of a 10:1 to 20:1 molar ratio of DNP-PEG4-NHS ester to antibody is recommended.

-

Calculate the volume of the 10 mM DNP-PEG4-NHS ester stock solution needed to achieve the desired molar excess.

-

Volume of DNP-PEG4-NHS ester (µL) = (Molar excess × Antibody concentration (mg/mL) × Antibody volume (mL)) / (Antibody MW ( g/mol ) × 10 mM)

-

-

Add the calculated volume of the DNP-PEG4-NHS ester stock solution to the antibody solution.

-

Mix gently by pipetting.

-

Incubate the reaction for 60 minutes at room temperature or 2 hours on ice, protected from light.

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature. This step is included to react with any unreacted NHS ester.

D. Purification of the DNP-Conjugated Antibody

Purification is essential to remove unreacted DNP-PEG4-NHS ester and reaction byproducts.

-

Equilibrate the Spin Desalting Column:

-

Remove the bottom closure of the spin desalting column and loosen the cap.

-

Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

-

Add 300 µL of PBS to the column and centrifuge at 1,500 x g for 1 minute. Repeat this washing step twice, discarding the flow-through each time.

-

-

Purify the Conjugate:

-

Place the equilibrated column into a new collection tube.

-

Slowly apply the conjugation reaction mixture to the center of the resin bed.

-

Centrifuge the column at 1,500 x g for 2 minutes to collect the purified DNP-conjugated antibody.

-

-

Concentrate the Conjugate (Optional):

-

If a higher concentration of the conjugated antibody is required, use an ultrafiltration spin column.

-